molecular formula C19H21N5O2 B4988375 1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-pyridinyl)piperazine

1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-pyridinyl)piperazine

Cat. No. B4988375
M. Wt: 351.4 g/mol
InChI Key: MQPOXTGTPPMTQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-pyridinyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PPOP and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of PPOP is still under investigation. However, studies have shown that PPOP can bind to various proteins and enzymes, which may be responsible for its therapeutic effects. PPOP has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme involved in the breakdown of acetylcholine. This inhibition may be responsible for PPOP's potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
PPOP has been shown to exhibit various biochemical and physiological effects. Studies have shown that PPOP can induce apoptosis in cancer cells, which may be responsible for its potential use in cancer therapy. PPOP has also been shown to inhibit the aggregation of amyloid beta, which is a protein that is associated with the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

PPOP has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. PPOP also exhibits significant activity against various diseases, which makes it a promising compound for drug discovery. However, PPOP also has some limitations. It has poor solubility in water, which may limit its use in biological assays.

Future Directions

There are several future directions for PPOP research. One potential direction is to investigate the therapeutic potential of PPOP in other diseases, such as diabetes and cardiovascular disease. Another direction is to develop new synthetic methods for PPOP that can improve its solubility in water. Additionally, PPOP can be modified to improve its activity and selectivity against specific targets. Overall, PPOP is a promising compound that has the potential to make significant contributions to various fields of scientific research.

Synthesis Methods

The synthesis of PPOP can be achieved using different methods. One of the most common methods involves the reaction of 4-(4-pyridinyl)piperazine with 3-(chloromethyl)-1,2,4-oxadiazole in the presence of a base. This reaction results in the formation of intermediate 1-{[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-pyridinyl)piperazine, which is then treated with sodium phenoxide to obtain PPOP.

Scientific Research Applications

PPOP has been extensively studied in scientific research due to its potential applications in various fields. One of the primary applications of PPOP is in drug discovery. PPOP has been shown to exhibit significant activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. PPOP has also been studied for its potential use as a fluorescent probe in biological imaging.

properties

IUPAC Name

3-(phenoxymethyl)-5-[(4-pyridin-4-ylpiperazin-1-yl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-2-4-17(5-3-1)25-15-18-21-19(26-22-18)14-23-10-12-24(13-11-23)16-6-8-20-9-7-16/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPOXTGTPPMTQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=NO2)COC3=CC=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[3-(Phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-pyridinyl)piperazine

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